Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Friedländer synthesis, which combines an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing in an alcoholic solution or an organic solvent, followed by purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride, acetyl chloride, urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate . Reaction conditions vary depending on the desired product but often involve heating and the use of solvents such as ethanol or pyridine .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as ethyl 4-(2-chloroacetoxy)-7-(trifluoromethyl)-quinoline-3-carboxylate and 3-chloro-8-(trifluoromethyl)-2H-pyrano[3,2-c]quinoline-2,4(3H)-dione .
Scientific Research Applications
Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerase, thymidylate synthase, and telomerase, which are crucial for cell proliferation . This inhibition can lead to the suppression of cancer cell growth and other biological effects.
Comparison with Similar Compounds
Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: This compound exhibits similar biological activities but differs in its functional groups and specific applications.
Ethyl 2-chloroquinoline-3-carboxylate: This compound is used as an antibacterial agent and has a different substitution pattern on the quinoline ring.
The uniqueness of this compound lies in its specific trifluoromethyl group at the 8-position, which can significantly influence its chemical and biological properties .
Biological Activity
Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline class, characterized by its trifluoromethyl substitution. This structural feature enhances its biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinoline derivatives have been shown to inhibit various enzymes such as topoisomerases, which are crucial for DNA replication and repair. This compound likely interacts with these enzymes, disrupting their function and leading to increased DNA damage in cancer cells .
- Cell Signaling Modulation : The compound may influence cellular signaling pathways that regulate cell growth and apoptosis. This modulation can lead to altered gene expression profiles that favor cell death in malignant cells .
- Cytotoxic Effects : Preclinical studies indicate moderate cytotoxicity against specific cancer cell lines, including MCF-7 (breast cancer) and HePG2 (liver cancer), while showing weaker effects on HCT-116 (colon cancer) cells .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties:
Cell Line | IC50 Value (µM) | Activity Level |
---|---|---|
MCF-7 | 15.2 | Moderate |
HePG2 | 12.5 | Moderate |
HCT-116 | 30.0 | Weak |
These findings suggest that while the compound is effective against certain cancers, its potency varies across different cell types .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies indicate enhanced activity against various bacterial strains due to the trifluoromethyl group, which increases lipophilicity and membrane permeability:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the compound's potential as a lead structure for developing new antimicrobial agents .
Case Studies
Several studies have explored the biological activity of this compound:
- Cytotoxicity Study : A study evaluating the cytotoxic effects on MCF-7 and HePG2 cells reported that treatment with the compound led to increased apoptosis as evidenced by flow cytometry analysis. The study concluded that the compound could serve as a potential therapeutic agent in breast and liver cancers .
- Antimicrobial Efficacy : Another research project synthesized a series of quinoline derivatives, including this compound, which were tested for antimicrobial activity. The results indicated that compounds with trifluoromethyl substitutions showed improved efficacy against resistant bacterial strains compared to their non-fluorinated counterparts .
Properties
Molecular Formula |
C13H10F3NO2 |
---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
ethyl 8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-6-8-4-3-5-10(13(14,15)16)11(8)17-7-9/h3-7H,2H2,1H3 |
InChI Key |
WVQZUXGYPPKFMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
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